4,5,6-Trimethylpyridin-2-amine

Description

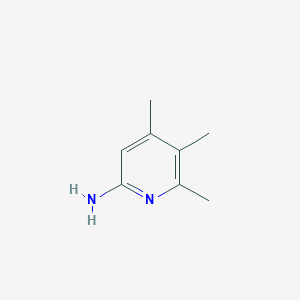

Structure

2D Structure

3D Structure

Properties

CAS No. |

142908-13-2 |

|---|---|

Molecular Formula |

C8H12N2 |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

4,5,6-trimethylpyridin-2-amine |

InChI |

InChI=1S/C8H12N2/c1-5-4-8(9)10-7(3)6(5)2/h4H,1-3H3,(H2,9,10) |

InChI Key |

HJKIKWIKFLGJSV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=C1C)C)N |

Canonical SMILES |

CC1=CC(=NC(=C1C)C)N |

Synonyms |

2-Pyridinamine,4,5,6-trimethyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 4,5,6 Trimethylpyridin 2 Amine and Advanced Analogs

Direct Synthesis Pathways to 4,5,6-Trimethylpyridin-2-amine

The construction of the this compound core can be approached through various synthetic strategies, ranging from classical multi-step organic syntheses to modern biocatalytic methods.

Conventional Multistep Synthetic Routes

The synthesis of polysubstituted pyridines often involves the condensation of carbonyl compounds with ammonia (B1221849) or amines. While a specific multistep synthesis for this compound is not extensively documented in readily available literature, established methods for analogous substituted pyridines can provide a blueprint for its preparation. For instance, the synthesis of the isomeric 2,3,5-trimethylpyridine (B1346980) has been achieved through the cyclic condensation of 3-amino-2-methylpropenal and methyl ethyl ketone under acidic conditions. researchgate.net This suggests that a plausible route to this compound could involve the reaction of a suitably substituted 1,5-dicarbonyl compound or its equivalent with an ammonia source, followed by oxidation to the aromatic pyridine (B92270) ring.

Another relevant example is the synthesis of 2-amino-4,6-dimethylpyridine, which has been prepared from the inexpensive and industrially available 3-aminocrotononitrile. google.com This process involves a two-step reaction sequence followed by purification. A potential adaptation of this methodology for this compound might involve starting with a more substituted cyano-containing precursor.

A general representation of a potential synthetic approach is outlined below:

| Step | Reaction Type | Reactants | Conditions | Product |

| 1 | Condensation | A substituted β-diketone or β-ketoester and an enamine | Varies | Dihydropyridine intermediate |

| 2 | Oxidation/Aromatization | Oxidizing agent (e.g., air, DDQ) | Varies | Substituted pyridine |

| 3 | Amination | Aminating agent (e.g., sodamide) on a halopyridine precursor | Chichibabin reaction conditions | This compound |

This table is a generalized representation and specific reagents and conditions would require experimental optimization.

Chemoenzymatic and Biocatalytic Approaches for Pyridine Derivative Synthesis

The demand for greener and more selective synthetic methods has led to the exploration of chemoenzymatic and biocatalytic routes for the synthesis of amine-containing pharmaceuticals. mdpi.com While specific enzymatic synthesis of this compound has not been reported, the application of enzymes for the production of chiral amines and other nitrogen-containing heterocycles is well-established.

Biocatalytic hydroamination of alkenes, for example, is a powerful method for synthesizing natural and unnatural amino acids, including heteroarylalanines. researchgate.net Phenylalanine ammonia-lyases (PALs) have been utilized for the stereoselective addition of ammonia to acrylic acid derivatives. researchgate.net A hypothetical chemoenzymatic route to a precursor of this compound could involve the enzymatic amination of a suitably substituted substrate.

The advantages of biocatalysis include high stereoselectivity and the use of mild reaction conditions, which can be beneficial for the synthesis of complex molecules. mdpi.comnih.gov The development of a biocatalytic route for this compound would likely involve enzyme screening and protein engineering to identify a biocatalyst with the desired activity and substrate specificity.

Derivatization and Functionalization Strategies of this compound

The this compound scaffold, once synthesized, offers multiple avenues for further chemical modification to generate a library of advanced analogs. These strategies include cross-coupling reactions, the formation of fused ring systems, and substitution reactions on the pyridine ring.

Palladium-Catalyzed Amination Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used for the synthesis of arylamines from aryl halides and amines. wikipedia.org In the context of derivatizing this compound, this methodology would be more applicable to its synthesis from a corresponding halo-pyridine precursor, such as 2-chloro-4,5,6-trimethylpyridine.

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction and depends on the specific substrates involved.

| Catalyst Component | Example | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | BINAP, DPPF, XPhos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes the deprotonation of the amine |

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide range of amines and aryl halides, including heteroaryl systems. wikipedia.orgsemanticscholar.orgepa.gov

Ring-Closing and Annulation Reactions for Fused Heterocyclic Systems

The 2-aminopyridine (B139424) moiety within this compound is a versatile building block for the construction of fused heterocyclic systems. Annulation reactions, where a new ring is formed on an existing one, can lead to the synthesis of complex polycyclic structures with potential biological activity.

A notable example is the metal-free annulation reaction between 2-aminopyridine derivatives and arenes to afford pyrido[1,2-a]benzimidazoles. nih.gov This intermolecular transformation provides a straightforward route to this important heterocyclic scaffold under mild conditions. nih.gov Applying this methodology to this compound could potentially yield novel, highly substituted fused ring systems.

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of cyclic compounds, including nitrogen heterocycles. While typically applied to the formation of single rings, intramolecular RCM of a diene-containing derivative of this compound could lead to the formation of a new fused ring.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the pyridine ring in this compound towards substitution reactions is influenced by the electronic properties of the amino and methyl substituents.

Electrophilic Substitution: The pyridine ring is generally considered electron-deficient and less reactive towards electrophilic aromatic substitution than benzene. uoanbar.edu.iq The reaction, when it occurs, typically proceeds at the 3- and 5-positions. uoanbar.edu.iqlibretexts.orglibretexts.orgmasterorganicchemistry.com The amino group at the 2-position is a strong activating group and directs electrophiles to the ortho and para positions (3- and 5-positions). The methyl groups are also activating and will further enhance the electron density of the ring, facilitating electrophilic attack. Therefore, electrophilic substitution on this compound is expected to occur at the 3-position, which is ortho to the activating amino group and not sterically hindered by adjacent methyl groups.

Nucleophilic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iq However, in this compound, these positions are already substituted. Nucleophilic substitution would likely require the presence of a good leaving group on the ring, which is not present in the parent molecule. Derivatization to introduce a halide at the 3-position, for example, could open up possibilities for subsequent nucleophilic substitution reactions. The electron-donating nature of the amino and methyl groups would generally disfavor nucleophilic attack on the ring unless a strongly activating group (e.g., nitro) is also present.

Amidation and Acylation Reactions

Amidation and acylation reactions of the exocyclic amino group in 2-aminopyridine derivatives are fundamental transformations for the synthesis of advanced analogs with modified properties. These reactions involve the formation of a new bond between the nitrogen atom of the amino group and a carbonyl carbon.

The reactivity of the 2-amino group can be influenced by the electronic effects of the pyridine ring and the steric hindrance imposed by adjacent substituents. In the case of this compound, the presence of the methyl group at the 6-position can introduce steric challenges that may necessitate specific reaction conditions or reagents to achieve high yields.

Protocols for amide bond formation involving sterically hindered substrates often employ in situ formation of acyl fluorides from the corresponding carboxylic acids, followed by reaction with the amine at elevated temperatures. This method has proven effective where standard coupling reagents fail.

Below is a table summarizing various amidation and acylation reactions on substituted aminopyridines, showcasing the diversity of reagents and conditions employed.

| Amine Substrate | Acylating/Amidating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| 2-Aminopyridine | Acetic Anhydride (B1165640) | None | Acetic Acid | Reflux | N-(pyridin-2-yl)acetamide | - |

| 2-Aminopyridine | Benzoyl Chloride | Pyridine | Dichloromethane | Room Temp | N-(pyridin-2-yl)benzamide | - |

| Sterically Hindered Amine | Carboxylic Acid | Cyanuric Fluoride, Pyridine | Dichloromethane | 0 to 60 | Sterically Hindered Amide | 70-95 |

| Electron Deficient Amine | Carboxylic Acid | Cyanuric Fluoride, Pyridine | Dichloromethane | 0 to 60 | Electron Deficient Amide | 65-90 |

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within 4,5,6-Trimethylpyridin-2-amine by probing the vibrational modes of its constituent atoms.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by vibrations associated with its primary amine group, the trimethyl-substituted pyridine (B92270) ring, and the C-N bond.

As a primary amine, the compound is expected to exhibit two distinct N-H stretching bands in the region of 3500-3250 cm⁻¹. wpmucdn.comorgchemboulder.com One band corresponds to the asymmetric stretching vibration and the other to the symmetric stretch. orgchemboulder.com The N-H bending vibration (scissoring) for primary amines typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad band resulting from N-H wagging can also be observed between 910-665 cm⁻¹. orgchemboulder.com

The aromatic pyridine ring gives rise to several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. The C-N stretching vibration for aromatic amines is typically strong and found between 1335-1250 cm⁻¹. orgchemboulder.com The methyl groups attached to the ring will show characteristic C-H asymmetric and symmetric stretching vibrations around 2960 and 2870 cm⁻¹, respectively, as well as bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹. wpmucdn.com

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3250 | Medium - Weak |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium - Weak |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2975 - 2850 | Medium - Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |

| C=C and C=N Ring Stretch | Pyridine Ring | 1600 - 1400 | Medium - Strong |

| C-H Bend | Methyl (-CH₃) | 1470 - 1365 | Medium |

| Aromatic C-N Stretch | Aryl-Amine | 1335 - 1250 | Strong |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Broad, Strong |

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on the vibrational modes of a molecule. uark.edu While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often makes symmetric vibrations, which can be weak or absent in IR spectra, appear as strong bands in Raman spectra.

For this compound, Raman spectroscopy would be particularly effective for characterizing the vibrations of the pyridine ring's carbon skeleton. mdpi.comresearchgate.net The symmetric "ring breathing" mode, a collective in-phase expansion and contraction of the ring, typically gives a strong and sharp signal. Vibrations associated with the C-C and C-N bonds within the ring, as well as the C-CH₃ bonds, would also be readily observable. mdpi.com The technique is useful for obtaining structural and electronic information and can be enhanced through resonance Raman (RR) spectroscopy if the molecule has a suitable chromophore, allowing for the selective enhancement of vibrations associated with that part of the molecule. uark.edu

X-ray Diffraction Studies

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not available, studies on closely related isomers and analogues, such as 4-Amino-2,3,5-trimethylpyridine monohydrate and 6-Methylpyridin-2-amine, provide insight into the expected structural features. nih.govnih.gov

For instance, a study on 6-Methylpyridin-2-amine revealed a monoclinic crystal system with the space group P2₁/c. nih.gov In such structures, the pyridine ring is typically planar. nih.gov The exocyclic amino group may exhibit a slightly pyramidalized geometry. nih.gov The precise arrangement of molecules in the crystal lattice (the supramolecular structure) is dictated by intermolecular forces, primarily hydrogen bonding.

Table 2: Example Crystal Data for a Related Aminopyridine Derivative (6-Methylpyridin-2-amine)

| Parameter | Value |

| Chemical Formula | C₆H₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1006 (11) |

| b (Å) | 6.2458 (8) |

| c (Å) | 10.5598 (13) |

| β (°) | 100.952 (2) |

| Volume (ų) | 589.29 (13) |

| Z | 4 |

Data sourced from a crystallographic study on 6-Methylpyridin-2-amine. nih.gov

Hydrogen bonding plays a crucial role in the solid-state assembly of aminopyridines. The primary amine group (-NH₂) provides two hydrogen bond donors (the H atoms), while the pyridine ring's nitrogen atom acts as a hydrogen bond acceptor.

In the crystal structure of 6-Methylpyridin-2-amine, one of the amino hydrogen atoms forms an N—H···N hydrogen bond with the pyridine nitrogen of an adjacent molecule. nih.gov This interaction links two molecules into a centrosymmetric dimer. nih.gov The second amino hydrogen atom participates in N—H···π interactions, further stabilizing the crystal packing into layers. nih.gov

In the case of 4-Amino-2,3,5-trimethylpyridine monohydrate, the presence of water molecules introduces additional hydrogen bonding possibilities. nih.gov The structure features a complex three-dimensional network where four pyridine molecules and four water molecules are linked together in a large ring via O(water)—H···N(pyridine) and N(amine)—H···O(water) hydrogen bonds. nih.gov These rings are then connected by O(water)—H···O(water) hydrogen bonds, demonstrating how solvent molecules can be integral to the supramolecular architecture. nih.gov

Table 3: Example Hydrogen Bond Geometries in a Related Aminopyridine Derivative (6-Methylpyridin-2-amine)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N-H···N | 0.88 | 2.25 | 3.120 (2) | 170 |

Data sourced from a crystallographic study on 6-Methylpyridin-2-amine. nih.gov

X-ray Absorption Spectroscopy (XAS)

There is no available research in the public domain that employs X-ray Absorption Spectroscopy (XAS) to analyze the electronic structure or coordination geometry of this compound. XAS is a powerful technique for determining the local geometric and electronic structure around a specific atom. However, its application has not been documented for this particular molecule, indicating a gap in the scientific literature regarding its characterization by this method.

Chemical Reactivity and Mechanistic Studies

Reactivity of the Pyridine (B92270) Nitrogen Atom

Basicity and Protonation Behavior

The basicity of 4,5,6-trimethylpyridin-2-amine is determined by the availability of the lone pair of electrons on the endocyclic nitrogen atom for protonation. The electronic nature of the substituents on the pyridine ring plays a crucial role in modulating this basicity. In 2-aminopyridine (B139424), the amino group acts as an electron-donating group through resonance, which increases the electron density on the ring nitrogen and enhances its basicity compared to pyridine. The pKa of 2-aminopyridine is 6.86, indicating it is a moderately strong base. acs.org

In the case of this compound, the presence of three methyl groups further influences its basicity. Methyl groups are known to be electron-donating through an inductive effect, which further increases the electron density at the ring nitrogen. This enhanced electron density makes the lone pair more available for protonation, and thus, this compound is expected to be more basic than 2-aminopyridine. For comparison, the pKa of 2,4,6-trimethylpyridine (B116444) is 7.4, which is higher than that of pyridine, demonstrating the base-strengthening effect of multiple methyl groups. drugfuture.comnih.gov Therefore, the combination of the electron-donating amino group and three methyl groups suggests that this compound is a relatively strong organic base.

Protonation of 2-aminopyridine derivatives preferentially occurs at the endocyclic nitrogen atom (N1). nih.gov This is because the positive charge on the resulting pyridinium (B92312) ion can be delocalized over the aromatic ring, providing greater stability compared to the protonation of the exocyclic amino group. Spectroscopic studies, such as 1H-15N HSQC NMR, have confirmed that the proton attaches to the ring nitrogen. nih.gov

Table 1: Comparison of pKa Values of Pyridine and Substituted Pyridines

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Aminopyridine | 6.86 acs.org |

| 2,4,6-Trimethylpyridine | 7.40 nih.gov |

| This compound | Estimated to be > 7.4 |

N-Oxidation Reactions

The pyridine nitrogen atom of this compound can be oxidized to form the corresponding N-oxide. This transformation is a common reaction for pyridine derivatives and is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). bme.huarkat-usa.org The N-oxidation of pyridines, including those with electron-donating groups, is a well-established synthetic procedure. arkat-usa.org

The synthesis of 2-aminopyridines from pyridine N-oxides is a widely used method, which underscores the importance and feasibility of the N-oxidation of 2-aminopyridine derivatives. nih.govthieme-connect.comnih.govacs.orgthieme-connect.comnih.gov For electron-deficient pyridines, which can be challenging to oxidize, stronger oxidizing systems such as urea-hydrogen peroxide (UHP) in the presence of trifluoroacetic anhydride (B1165640) (TFAA) have been successfully employed. researchgate.net Given the electron-rich nature of this compound due to the presence of the amino and methyl groups, its N-oxidation is expected to proceed readily under standard conditions.

The resulting this compound N-oxide is a valuable synthetic intermediate. The N-oxide group can activate the pyridine ring for various nucleophilic substitution reactions, particularly at the 2- and 4-positions.

Reactivity of the Exocyclic Amine Functional Group

The exocyclic amino group in this compound imparts nucleophilic character to the molecule, enabling it to participate in a variety of chemical reactions, most notably condensation reactions and the formation of carbamates.

Amine Condensation Reactions

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. niscpr.res.intandfonline.comjocpr.comresearchgate.netscispace.com This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org

The formation of Schiff bases from 2-aminopyridine and various substituted aldehydes is a well-documented process. tandfonline.comjocpr.comresearchgate.netscispace.com These reactions are often carried out by refluxing the reactants in a suitable solvent, such as ethanol, sometimes with the addition of a catalytic amount of glacial acetic acid. jocpr.comscispace.com The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC), and the resulting Schiff bases can be isolated and characterized by spectroscopic methods. niscpr.res.in

The general reaction for the formation of a Schiff base from this compound and an aldehyde is depicted below:

Scheme 1: General Reaction for Schiff Base Formation

The resulting Schiff bases are often crystalline solids and are important intermediates in organic synthesis, as well as exhibiting a range of biological activities.

Formation of Carbamates with Carbon Dioxide

The exocyclic amino group of this compound can react with carbon dioxide (CO2) to form carbamates. This reaction is a key transformation in the context of carbon capture and utilization. The reaction typically proceeds through the formation of a carbamic acid intermediate, which can then be trapped by an electrophile or deprotonated to form a carbamate (B1207046) salt. acs.orgrsc.org

The synthesis of carbamates from amines and CO2 is often facilitated by the use of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgnih.gov The base promotes the formation of the carbamic acid and its subsequent conversion to the carbamate. The reaction can be carried out under mild conditions, often at atmospheric pressure of CO2 and at room temperature. researchgate.net A three-component coupling of an amine, carbon dioxide, and a halide in the presence of a base like cesium carbonate can also lead to the efficient synthesis of carbamates. organic-chemistry.org

The general mechanism involves the nucleophilic attack of the amine on the carbon atom of CO2. nih.gov This is followed by proton transfer to form the carbamic acid, which can then be converted to the desired carbamate product. This methodology provides a sustainable and straightforward approach to carbamate synthesis. researchgate.net

Selectivity in Functionalization Reactions

The presence of multiple reactive sites in this compound—the pyridine nitrogen, the exocyclic amine, and the aromatic ring—raises the question of selectivity in functionalization reactions. The directing effects of the existing substituents play a crucial role in determining the outcome of such reactions.

The amino group at the 2-position is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, the pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene. Electrophilic substitution on the pyridine ring, when it occurs, is often directed to the 3- and 5-positions. The methyl groups at the 4-, 5-, and 6-positions are also activating and ortho-, para-directing.

In the context of nucleophilic aromatic substitution, the pyridine ring is more reactive than benzene, particularly at the 2-, 4-, and 6-positions. The 2-amino group can be converted to other functional groups via diazotization, although this can be challenging for 2-aminopyridines.

A common strategy for the selective functionalization of pyridines at the C2 position is through the corresponding pyridine N-oxide. galchimia.com The N-oxide activates the 2- and 4-positions towards nucleophilic attack. Given that the 4- and 6-positions are blocked by methyl groups in this compound, functionalization via the N-oxide would be expected to be highly selective for the 2-position.

Furthermore, the regioselectivity of reactions can be controlled by the choice of reagents and reaction conditions. For example, in the reactions of substituted pyridynes, the position of nucleophilic attack can be influenced by the electronic effects of the substituents. nih.gov Similarly, in the functionalization of pyrimidine (B1678525) derivatives, selective fluorination at the 5-position has been achieved using specific reagents. rsc.org Therefore, by carefully selecting the reaction conditions and reagents, it is possible to achieve selective functionalization of this compound at a desired position. The interplay of the electronic and steric effects of the amino and trimethyl substituents will ultimately govern the regiochemical outcome of various transformations. researchgate.net

Mechanistic Investigations of Complex Transformations

The mechanistic pathways of reactions involving this compound are dictated by the electronic properties and steric environment of the substituted pyridine ring. The interplay between the electron-donating amino group and the methyl groups, along with the inherent electronic nature of the pyridine ring, governs its reactivity in complex transformations. Mechanistic investigations into related substituted 2-aminopyridines provide significant insights into the probable reaction trajectories of this specific compound.

Electrophilic Aromatic Substitution (EAS):

The general mechanism for electrophilic aromatic substitution involves a two-step process. masterorganicchemistry.com Initially, the aromatic ring acts as a nucleophile, attacking an electrophile (E+). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a carbocation intermediate, often referred to as a sigma complex or an arenium ion. libretexts.org In the second, faster step, a proton is removed from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

For 2-aminopyridine derivatives, the amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, in the case of this compound, the substitution pattern significantly influences the regioselectivity. The positions ortho and para to the amino group are positions 3 and 5. The methyl groups at positions 4, 5, and 6 introduce steric hindrance and also possess electron-donating properties through hyperconjugation, further influencing the reactivity of the ring.

Kinetic studies on the acid-catalyzed hydrogen exchange of various 2-aminopyridine derivatives have provided quantitative data on their reactivity. For instance, rate profiles have been determined for hydrogen exchange at specific positions on the pyridine ring, which helps in understanding the electronic effects of different substituents. rsc.org

Nucleophilic Aromatic Substitution (SNAr):

While less common for electron-rich aromatic systems, SNAr reactions can occur on pyridine rings, particularly if there is a good leaving group and strong electron-withdrawing groups present. For substituted pyridines, kinetic studies have shown that these reactions typically proceed through a stepwise mechanism. researchgate.net The reaction is initiated by the nucleophilic attack on the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. This is usually the rate-determining step. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

In a study of 2-substituted N-methylpyridinium ions with piperidine, the reaction was found to be second-order with respect to piperidine. nih.gov This suggests a mechanism where the deprotonation of the addition intermediate by a second molecule of the amine is the rate-determining step. nih.gov

Below is a representative data table illustrating the effect of the nucleophile on the rate of an SNAr reaction for a related pyridine derivative.

| Nucleophile | k (L mol⁻¹ s⁻¹) | pKa of Conjugate Acid |

|---|---|---|

| Pyrrolidine | 1.58 | 11.27 |

| Piperidine | 0.63 | 11.12 |

| Morpholine | 0.10 | 8.33 |

N-Alkylation and N-Acylation:

The primary amino group of this compound is nucleophilic and readily undergoes N-alkylation and N-acylation. The mechanisms of these reactions are well-established. N-alkylation with alkyl halides typically proceeds via an SN2 mechanism, where the amine nitrogen directly displaces the halide from the alkyl halide. However, the steric hindrance from the methyl groups at the 4- and 6-positions, as well as the ortho-methyl group, can significantly slow down the rate of this reaction compared to less substituted aminopyridines. researchgate.netnih.gov

N-acylation with acylating agents like acid chlorides or anhydrides also involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent. researchgate.netbath.ac.uk This is followed by the elimination of a leaving group (e.g., chloride) to form the corresponding amide. The steric hindrance around the amino group in this compound would be a key factor in the kinetics of this transformation.

Recent advances have led to the development of novel catalytic systems for N-acylation. For instance, a nickel(II)-catalyzed method for the N-formylation and N-acylation of amines using N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) has been reported. organic-chemistry.org Mechanistic studies suggest that the nickel catalyst activates the DMF or DMA, leading to the formation of a reactive acyl-transfer agent. organic-chemistry.org

Complex Cyclization Reactions:

Substituted 2-aminopyridines can serve as precursors in the synthesis of more complex heterocyclic systems. For example, a rhodium-catalyzed coupling of a vinyl azide (B81097) with an isonitrile can form a vinyl carbodiimide (B86325) intermediate, which then undergoes a tandem cyclization with an alkyne to produce highly substituted aminopyridines. nih.gov The mechanism of such transformations involves a cascade of catalytic steps, including coordination, insertion, and reductive elimination.

Another example is the multicomponent one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. The proposed mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization to yield the final product. nih.gov

The following table presents a summary of key mechanistic features for different transformations involving substituted 2-aminopyridines, which can be extrapolated to this compound.

| Reaction Type | Key Intermediate | Rate-Determining Step | Influence of Substituents |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) libretexts.org | Formation of the sigma complex masterorganicchemistry.com | Electron-donating groups activate the ring and direct substitution. Steric hindrance can influence regioselectivity. |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex researchgate.net | Nucleophilic attack or deprotonation of the intermediate researchgate.netnih.gov | Electron-withdrawing groups are required. The nature of the leaving group and nucleophile are critical. |

| N-Alkylation (SN2) | Pentacoordinate Transition State | Nucleophilic attack of the amine | Steric hindrance around the nitrogen atom can significantly decrease the reaction rate. researchgate.netnih.gov |

| N-Acylation | Tetrahedral Intermediate | Nucleophilic attack of the amine on the carbonyl carbon | Steric hindrance can reduce reactivity. The nature of the acylating agent is important. researchgate.net |

Coordination Chemistry of 4,5,6 Trimethylpyridin 2 Amine As a Ligand

Ligand Design Principles and Coordination Modes

The design of ligands based on the 2-aminopyridine (B139424) skeleton is guided by the desire to create specific coordination environments around a metal center. The key features of 4,5,6-trimethylpyridin-2-amine as a ligand are its two potential donor sites: the pyridine (B92270) ring nitrogen (N_py) and the exocyclic amino group nitrogen (N_amino). This arrangement allows for several coordination modes.

Chelating Bidentate Mode: The most common coordination mode for 2-aminopyridine ligands involves the formation of a stable five-membered chelate ring by coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen. pvpcollegepatoda.org This bidentate coordination is a strong driving force in the formation of stable complexes.

Monodentate Mode (η¹): In certain situations, particularly with sterically demanding ligands or specific metal fragments, monodentate coordination can occur. mdpi.com This typically involves bonding through the more basic pyridine nitrogen atom. The significant steric bulk introduced by the three methyl groups in this compound, in addition to any substituents on the amino group, could favor this rare η¹-coordination. mdpi.com

Bridging Mode: The ligand can also act as a bridge between two metal centers, with the pyridine and amino nitrogens coordinating to different metals. This mode is crucial in the formation of polynuclear complexes and coordination polymers.

The electronic properties are also tunable. The methyl groups at the 4, 5, and 6 positions are electron-donating, which increases the electron density on the pyridine ring. This enhanced basicity of the pyridine nitrogen can lead to stronger metal-ligand bonds compared to unsubstituted 2-aminopyridine.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with aminopyridine ligands generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes with a wide range of transition metals, including iron, copper, nickel, and zinc, have been prepared using substituted aminopyridine ligands. ekb.egnih.gov The typical synthetic route involves mixing a solution of the metal halide (e.g., FeCl₂, CuBr₂) with a solution of the aminopyridine ligand, often under reflux, to yield the desired complex. mdpi.comekb.eg

Table 1: Representative Synthesis of Transition Metal-Aminopyridine Complexes

| Metal Precursor | Ligand System | Solvent | Conditions | Resulting Geometry (Example) | Reference |

|---|---|---|---|---|---|

| FeBr₂ | Bulky 2-aminopyridine | THF / Toluene | Room Temperature | Dimeric, η¹-coordination | mdpi.com |

| FeCl₂ | Substituted 2-aminopyridine | Toluene | 80-100 °C, 18-23 h | Distorted Trigonal Bipyramid | nsf.gov |

| Metal Chlorides/Acetates | 4-aminopyridine | Ethanol / Water | Reflux, ~6 h | Octahedral | ekb.eg |

The coordination chemistry of aminopyridine ligands extends to main group metals, particularly the Group-IV elements (Ti, Zr, Hf). vot.plresearchgate.net These complexes have garnered significant interest for their catalytic potential. researchgate.net The synthesis of these complexes often requires anhydrous conditions and can be achieved through several methods:

Salt Metathesis: Reaction of a lithiated aminopyridine ligand with a metal halide (e.g., ZrCl₄). researchgate.net

Amine Elimination: Reaction of the neutral ligand with a metal amide precursor (e.g., Ti(NMe₂)₄), releasing dimethylamine (B145610) as a byproduct. researchgate.net

Direct Synthesis: Reaction between the ligand and a metal precursor. researchgate.net

These synthetic strategies allow for the formation of various complex types, including dichloro and dialkyl derivatives, which are precursors for catalytic applications. vot.pl

Spectroscopic Probes of Metal-Ligand Interactions

Spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal center and for probing the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: Upon coordination, the vibrational frequencies of the ligand are altered. Shifts in the stretching vibrations of the C=N and C-N bonds within the pyridine ring (typically in the 1400-1600 cm⁻¹ region) are indicative of coordination through the pyridine nitrogen. ekb.eg The N-H stretching frequencies of the amino group also shift upon coordination. Furthermore, the appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to the newly formed metal-nitrogen (M-N) bonds. ekb.egscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), or Group-IV metals), ¹H and ¹³C NMR spectroscopy can confirm the coordination mode by observing shifts in the resonances of the ligand's protons and carbons upon complexation. For paramagnetic complexes, the NMR signals are often broad and significantly shifted, making interpretation more complex but providing information about the magnetic properties of the complex. nsf.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal center and charge-transfer bands between the metal and the ligand. These spectra are highly sensitive to the coordination geometry and the nature of the metal-ligand interaction.

Tunable Coordination Properties through Ligand Modification

The aminopyridine scaffold is highly modular, allowing for its properties to be fine-tuned through synthetic modification. vot.pl For this compound, the methyl groups are key modifiers.

Steric Tuning: The three methyl groups introduce significant steric hindrance around the pyridine nitrogen and the 2-amino group. This can influence the coordination number of the metal, favor specific geometries, and potentially stabilize monomeric species where analogous, less bulky ligands might form dimers or polymers. mdpi.com As seen with other bulky aminopyridines, this can also promote less common coordination modes like η¹-binding. mdpi.com

Electronic Tuning: The electron-donating nature of the methyl groups increases the basicity of the donor nitrogen atoms. This enhanced donor strength can increase the stability of the resulting metal complexes and modify the redox potential of the metal center, which is a crucial parameter for catalytic applications. Modifying substituents has been shown to directly impact the activity of iron-based ATRP catalysts. nsf.govumn.edu

Further modifications, such as introducing different substituents on the amino group, can provide another layer of control over the ligand's properties, enabling the rational design of complexes for specific applications.

Catalytic Applications of Metal-4,5,6-Trimethylpyridin-2-amine Complexes

Metal complexes based on aminopyridine ligands are active catalysts in a variety of chemical transformations, most notably in polymerization. nsf.govresearchgate.net

Olefin Polymerization: Group-IV metal complexes stabilized by aminopyridinato ligands, when activated with co-catalysts like methylaluminoxane (B55162) (MAO), are effective for the polymerization of olefins such as ethylene. researchgate.net The design of the ligand, including its steric and electronic profile, is critical for controlling the catalytic activity and the properties of the resulting polymer (e.g., molecular weight). vot.plresearchgate.net

Atom Transfer Radical Polymerization (ATRP): Iron complexes bearing aminopyridine ligands have been successfully employed as catalysts for the ATRP of monomers like styrene. nsf.govumn.edu The catalytic activity is dependent on the ligand structure, with modifications to the substituents influencing the polymerization rate and control. umn.edu

Table 2: Catalytic Performance of an Iron-Aminopyridine Complex in Styrene Polymerization

| Catalyst | Monomer | Temperature (°C) | Observed Rate Constant, k_obs (h⁻¹) | Polymerization Mechanism | Reference |

|---|---|---|---|---|---|

| [Aminopyridine]FeCl₂ | Styrene | 120 | 0.10 - 0.31 | ATRP with competing CCT | nsf.govumn.edu |

Abbreviations: ATRP (Atom Transfer Radical Polymerization), CCT (Catalytic Chain Transfer)

Given these precedents, it is highly probable that complexes of this compound with metals like iron and zirconium would also exhibit catalytic activity in polymerization reactions. The specific substitution pattern of this ligand could offer a unique combination of steric bulk and electron-donating character, potentially leading to catalysts with novel activity and selectivity.

No Catalytic Applications Found for this compound as a Ligand

Following a comprehensive review of scientific literature and chemical databases, no specific research detailing the coordination chemistry of this compound as a ligand for applications in either homogeneous or heterogeneous catalysis has been identified. While the broader class of aminopyridine compounds is known to form complexes with various metals and has been investigated in catalytic processes, there is a notable absence of published data for this particular trimethyl-substituted derivative.

The steric hindrance introduced by the three methyl groups on the pyridine ring of this compound may significantly influence its coordination properties and, consequently, its potential as a ligand in catalysis. The electronic effects of these methyl groups could also alter the donor properties of the amine and pyridine nitrogen atoms, making its behavior distinct from simpler aminopyridines. However, without experimental studies, any discussion of its potential catalytic activity would be purely speculative.

Researchers seeking to explore novel ligand scaffolds for catalysis may find this compound to be an interesting candidate for future investigation. Studies would be required to first synthesize and characterize its coordination complexes with various transition metals. Subsequently, the catalytic activity of these complexes could be screened in a range of chemical transformations.

Theoretical and Computational Chemistry of 4,5,6 Trimethylpyridin 2 Amine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), MP2)

Quantum chemical calculations are fundamental tools for investigating molecules at the electronic level. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) offer a balance of accuracy and computational cost, making them suitable for analyzing the properties of substituted pyridine (B92270) rings.

The electronic structure of 4,5,6-trimethylpyridin-2-amine dictates its fundamental chemical properties. DFT calculations can be employed to map the electron density distribution, revealing the influence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups on the aromatic pyridine ring.

Key aspects of the electronic structure that would be analyzed include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For an aminopyridine derivative, the HOMO is expected to be localized primarily on the π-system of the ring and the lone pair of the amino nitrogen, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring, representing the region susceptible to nucleophilic attack.

Charge Distribution: Analysis of the electrostatic potential (ESP) and atomic charges (e.g., Mulliken, NBO) would quantify the electron distribution. The pyridine nitrogen is expected to be the most electronegative center, while the amino group and methyl groups increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to the amino group.

Bonding: The nature of the C-N and C-C bonds within the pyridine ring and the C-N exocyclic bond can be characterized. The aromatic system involves delocalized π-electrons, and the substituents can modulate the bond lengths and strengths compared to unsubstituted pyridine.

Geometrical optimization is a computational procedure used to determine the lowest energy arrangement of atoms in a molecule. For this compound, this process identifies the most stable three-dimensional structure. The pyridine ring itself is planar, but the orientation of the amino group's hydrogen atoms and the rotation of the methyl groups are key conformational variables.

In related structures like 6-Methylpyridin-2-amine, the molecular skeleton is observed to be essentially planar. nih.govresearchgate.net The amino group is found to have a slightly pyramidalized configuration. nih.govresearchgate.net A full geometrical optimization of this compound using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Representative Geometrical Parameters for an Optimized Aminopyridine Structure.

| Parameter | Bond/Angle | Typical Value |

| Bond Length (Å) | C-N (ring) | 1.34 |

| C-C (ring) | 1.39 | |

| C-N (exocyclic) | 1.38 | |

| N-H | 1.01 | |

| C-C (methyl) | 1.51 | |

| C-H (methyl) | 1.09 | |

| **Bond Angle (°) ** | C-N-C (ring) | 117 |

| N-C-C (ring) | 124 | |

| C-C-C (ring) | 118 | |

| C-C-NH₂ | 119 | |

| H-N-H | 115 | |

| Note: These are typical values for aminopyridine systems and serve as an illustration of the data obtained from geometrical optimization. Actual values for this compound would require specific calculation. |

Non-covalent interactions are critical for understanding how this compound interacts with itself and with other molecules in biological or material science contexts.

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the pyridine ring nitrogen can act as a hydrogen bond acceptor. In the crystal structure of 6-Methylpyridin-2-amine, molecules form centrosymmetric dimers through N-H···N hydrogen bonds. nih.govresearchgate.net Similar interactions would be expected for this compound, and their strength can be calculated using high-level quantum chemical methods.

π-Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems. libretexts.orgnih.govmdpi.com These interactions are a combination of dispersion and electrostatic forces and are crucial for the stability of many biological structures, such as DNA and proteins. mdpi.com The arrangement is typically an offset or slipped-stacking geometry rather than a perfect face-to-face alignment. rsc.org Computational analysis can determine the optimal geometry and interaction energy for a dimer of this compound.

Table 2: Typical Interaction Energies for Non-Covalent Bonds.

| Interaction Type | System Example | Typical Energy (kcal/mol) |

| Hydrogen Bond | N-H···N (Amine-Pyridine) | -3 to -7 |

| π-π Stacking | Pyridine-Pyridine (Parallel Displaced) | -1 to -5 |

| C-H···π | Methyl-Pyridine Ring | -0.5 to -2.5 |

| Note: These are general energy ranges. The precise interaction energy is highly dependent on the specific geometry and chemical environment. |

Molecular Docking and Ligand-Binding Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is vital in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

While docking studies for this compound are not specifically reported, extensive research on analogous compounds like 6-amino-2,4,5-trimethylpyridin-3-ol derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) provides a clear blueprint for such an investigation. nih.govnih.govresearchgate.net In these studies, molecular docking was used to elucidate the structure-activity relationship and explain the high selectivity of certain compounds for FGFR4 over other FGFR subtypes. nih.gov

A hypothetical docking study of this compound into a protein active site would involve:

Preparation: Preparing the 3D structures of the ligand (this compound) and the target protein.

Docking Simulation: Using software like AutoDock or Flare to sample a large number of possible binding poses of the ligand within the receptor's binding site.

Scoring and Analysis: Ranking the poses using a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key intermolecular interactions.

Based on studies of similar molecules, key interactions for an aminopyridine ligand often include hydrogen bonds between the amino group and backbone or side-chain residues, as well as hydrophobic and π-stacking interactions involving the substituted pyridine ring. nih.govvu.nl For example, the methyl groups on the ring can enhance binding by engaging in favorable hydrophobic interactions within the protein's binding pocket. researchgate.net

Table 3: Key Ligand-Receptor Interactions Identified in Docking Studies of a Related Aminopyrimidinol FGFR4 Inhibitor.

| Interaction Type | Ligand Moiety | Receptor Residue Example | Role in Binding |

| Hydrogen Bond | Acrylamide Moiety | Arg483 | Anchors the ligand in the binding cavity. nih.gov |

| Hydrophobic Interaction | Dimethyl groups on pyrimidine (B1678525) | Glu551 | Contributes to selectivity by causing steric hindrance in other receptor subtypes. researchgate.net |

| Covalent Bond | Acrylamide | Cys552 | Forms an irreversible bond, enhancing inhibitory activity. |

| Source: Data adapted from studies on FGFR4 inhibitors. nih.govresearchgate.net This table illustrates the type of information derived from molecular docking. |

Prediction of Chemical Reactivity and Regioselectivity

Computational chemistry can predict the most likely sites on a molecule to react and the selectivity of those reactions. Reactivity descriptors derived from DFT, such as Fukui functions and the dual descriptor, can identify sites susceptible to nucleophilic, electrophilic, or radical attack.

For this compound, these methods could predict:

Electrophilic Aromatic Substitution: The activating effect of the amino group directs electrophiles to the C3 position. The methyl groups also contribute to the activation of the ring.

Nucleophilic Attack: The pyridine nitrogen is the most likely site for protonation and alkylation.

Reactivity of the Amino Group: The nucleophilic character of the exocyclic amino group makes it a site for reactions like acylation or alkylation.

An analysis of the molecule's electrostatic potential surface would visually confirm these predictions, showing regions of negative potential (red) near the pyridine and amino nitrogens, indicating sites favorable for electrophilic attack, and regions of positive potential (blue) near the amino hydrogens.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations and docking provide static pictures, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

If this compound were identified as a potential ligand for a protein target, MD simulations would be a crucial next step to:

Assess Binding Stability: An MD simulation of the ligand-protein complex obtained from docking can test the stability of the predicted binding pose. The simulation can reveal whether the key interactions are maintained over time or if the ligand dissociates or shifts to a different binding mode.

Analyze Conformational Changes: MD can show how the ligand and protein adapt to each other upon binding, including side-chain rearrangements and changes in the ligand's conformation.

Calculate Binding Free Energy: Advanced MD techniques like MM/PBSA or free energy perturbation (FEP) can provide more accurate estimates of the binding affinity than docking scores alone.

These simulations provide a more realistic view of the molecular interactions in a dynamic, solvated environment, bridging the gap between static computational models and experimental reality.

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel, Sustainable Synthetic Methodologies

While traditional methods for synthesizing substituted aminopyridines exist, future research will increasingly focus on developing greener, more efficient, and sustainable synthetic routes. The principles of green chemistry—such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents—are central to this endeavor.

Future synthetic strategies for 4,5,6-trimethylpyridin-2-amine and its derivatives could include:

Biocatalytic Approaches : The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Research could explore engineered enzymes for the selective amination of a corresponding trimethyl-substituted pyridine (B92270) precursor. This approach, which has been successful in synthesizing chiral amines from bio-renewable sources, could significantly reduce reliance on toxic reagents and harsh conditions.

Multicomponent Reactions (MCRs) : One-pot MCRs provide an efficient pathway to complex molecules by combining three or more reactants in a single step, minimizing waste and simplifying purification. nih.gov The development of novel MCRs using simple, readily available precursors could provide a highly efficient and atom-economical route to a variety of functionalized this compound derivatives. nih.govresearchgate.net

Transition-Metal-Free Synthesis : To circumvent the cost and toxicity associated with some metal catalysts, research into transition-metal-free C-N bond formation is a key area. Methods utilizing inexpensive reagents like acetamidine hydrochloride as an ammonia (B1221849) source under catalyst-free conditions could be adapted for the synthesis of this specific aminopyridine.

Flow Chemistry : Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters compared to batch processes. Developing a flow synthesis for this compound would enable safer handling of intermediates and facilitate large-scale production with improved efficiency and consistency.

| Methodology | Principle | Potential Advantages for Synthesizing this compound | Key Research Focus |

| Biocatalysis | Use of enzymes (e.g., transaminases) to catalyze C-N bond formation. | High stereoselectivity, mild reaction conditions (ambient temperature/pressure), reduced environmental impact. | Engineering enzymes with specific activity for the trimethylpyridine substrate. |

| Multicomponent Reactions | One-pot reaction combining three or more starting materials. nih.gov | High atom economy, reduced waste, rapid access to molecular diversity. | Designing novel MCRs that incorporate the trimethylpyridine scaffold from simple precursors. |

| Palladium-Catalyzed Amination | Formation of C-N bonds using palladium catalysts and specialized ligands. acs.org | High efficiency and functional group tolerance. | Optimizing catalysts and ligands to overcome the steric hindrance of the three methyl groups. |

| Transition-Metal-Free Amination | Nucleophilic substitution using non-metallic reagents. | Lower cost, reduced metal contamination in the final product. | Exploring novel amination reagents and solvent-free conditions for improved yields. nih.gov |

Exploration of Advanced Catalytic Systems utilizing this compound Scaffolds

The 2-aminopyridine (B139424) motif is a well-established ligand scaffold for stabilizing transition metal complexes used in catalysis. researchgate.net The specific substitution pattern of this compound offers a unique combination of steric bulk and electronic properties that could be harnessed to develop advanced catalysts.

Future research in this area could focus on:

Ligand Design for Cross-Coupling Reactions : The electron-donating methyl groups on the pyridine ring can enhance the electron density at the nitrogen atoms, potentially modulating the reactivity and stability of metal centers (e.g., Palladium, Nickel). researchgate.net This could lead to the development of highly active and selective catalysts for challenging cross-coupling reactions.

Asymmetric Catalysis : By introducing chiral centers into derivatives of this compound, it may be possible to create novel chiral ligands. These ligands could be employed in asymmetric catalysis to produce enantiomerically pure compounds, which are of high value in the pharmaceutical and agrochemical industries.

Photocatalysis : The pyridine ring is a component of many photochemically active molecules. Research could investigate the use of this compound as a building block for novel organic photocatalysts or as a ligand in light-driven catalytic cycles. acs.org

| Catalytic Application | Role of the this compound Scaffold | Anticipated Outcome | Relevant Metal Centers |

| Suzuki-Miyaura Cross-Coupling | As a ligand, its steric bulk could promote reductive elimination; electronic properties can stabilize the active catalytic species. | Improved catalyst turnover number and selectivity for sterically demanding substrates. | Palladium (Pd), Nickel (Ni) researchgate.net |

| Buchwald-Hartwig Amination | Stabilizes the metal center during the C-N bond-forming catalytic cycle. nih.gov | Enhanced catalytic efficiency and broader substrate scope, particularly for complex amine couplings. | Palladium (Pd) |

| Polymerization Reactions | As a ligand, it can influence the coordination geometry and reactivity of the metal center, controlling polymer chain growth. | Production of polymers with defined molecular weights and low polydispersity. | Hafnium (Hf), Nickel (Ni) researchgate.net |

| Photocatalytic C-H Amination | As a precursor to N-heterocyclic radicals for direct C-H functionalization. acs.org | Development of redox-neutral methods for efficient C-N bond formation. acs.org | Iridium (Ir) acs.org |

Design and Synthesis of Advanced Functional Materials Incorporating this compound Units

The rigid, aromatic structure and hydrogen-bonding capabilities of the aminopyridine unit make it an excellent building block for supramolecular assemblies and functional materials. The trimethyl substitution pattern can be exploited to fine-tune the solid-state packing and intermolecular interactions of these materials.

Emerging applications in materials science include:

Metal-Organic Frameworks (MOFs) : The nitrogen atoms of the pyridine ring and the amino group can coordinate to metal ions, making this compound a potential organic linker for the synthesis of novel MOFs. mdpi.com The methyl groups would project into the pores of the framework, creating a hydrophobic environment that could be useful for the selective adsorption of specific organic molecules.

Organic Light-Emitting Diodes (OLEDs) : Pyridine derivatives are widely used in materials for OLEDs. The electronic properties of this compound could be tailored through further functionalization to create new materials with specific emission wavelengths and high quantum efficiencies.

Supramolecular Polymers : The N-H protons of the amino group and the pyridine nitrogen can participate in hydrogen bonding, leading to the self-assembly of molecules into well-ordered, polymer-like chains or networks. researchgate.netnih.gov The steric hindrance from the methyl groups would heavily influence the geometry of these assemblies, allowing for the design of materials with predictable structures and properties.

| Material Type | Role of this compound | Key Properties Influenced by Trimethyl Substitution | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Organic linker coordinating to metal nodes. mdpi.com | Pore size, pore environment (hydrophobicity), framework stability. | Gas storage, selective separation of organic vapors, heterogeneous catalysis. |

| Conjugated Polymers | Monomer unit within a polymer backbone. | Solubility in organic solvents, solid-state packing, photophysical properties (absorption/emission). | Organic electronics (OLEDs, OFETs), chemical sensors. |

| Supramolecular Assemblies | Building block for self-assembly via hydrogen bonding. nih.gov | Crystal packing, thermal stability, directing the formation of chiral crystals from achiral molecules. researchgate.netnih.gov | Non-linear optical materials, stimuli-responsive materials. |

Computational Design and Prediction of Novel Derivatives with Tailored Chemical Properties

Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized, saving time and resources. Future research will heavily leverage computational methods to design novel derivatives of this compound with properties tailored for specific applications.

Key areas for computational investigation include:

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models can be developed to correlate the structural features of different aminopyridine derivatives with their observed activity (e.g., catalytic efficiency, biological activity). researchgate.netnih.gov This would enable the rational design of new derivatives with enhanced performance.

Density Functional Theory (DFT) Calculations : DFT can be used to calculate fundamental properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net This information is crucial for predicting the electronic behavior of the molecule, its reactivity, and its potential use in electronic materials. researchgate.net

Molecular Docking Studies : For applications in medicinal chemistry or materials science, molecular docking can predict how derivatives of this compound will bind to a specific protein receptor or within the cavity of a host material. researchgate.netresearchgate.net This allows for the in silico screening of large libraries of virtual compounds to identify the most promising candidates for synthesis.

| Computational Method | Predicted Property | Significance for Derivative Design | Example Application |

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, dipole moment, molecular electrostatic potential (MESP). researchgate.net | Predicts electronic transitions, reactivity, kinetic stability, and intermolecular interaction sites. researchgate.net | Designing molecules with specific optical properties for OLEDs. |

| 3D-QSAR | Correlation of 3D structural features with chemical or biological activity. nih.gov | Guides the modification of the scaffold to enhance a desired activity. | Designing more efficient ligands for a specific catalytic reaction. |

| Molecular Docking | Binding affinity and orientation within a target site (e.g., enzyme active site). researchgate.net | Identifies derivatives with the highest potential for selective binding. | Screening for potential inhibitors of a specific enzyme like FGFR4. researchgate.net |

| Molecular Dynamics (MD) Simulation | Stability of a ligand-receptor complex over time. nih.gov | Confirms the stability of binding interactions predicted by docking. | Validating the potential of a designed molecule as a stable inhibitor. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5,6-Trimethylpyridin-2-amine, and how can reaction conditions be adjusted to improve yield?

- Answer : The compound is typically synthesized via catalytic hydrogenation or hydrazine-mediated reduction of nitro precursors. For example, a method involving Raney nickel and hydrazine hydrate under reflux in ethanol achieved reduction of 4-nitro-2,3,5-trimethylpyridine-N-oxide, yielding crystalline products after recrystallization (see Table 1) . Adjusting the stoichiometry of hydrazine hydrate (e.g., 4:1 molar ratio relative to the nitro precursor) and maintaining temperatures below 35°C during reagent addition can mitigate side reactions and improve purity.

Table 1 : Key Reaction Parameters for Synthesis Optimization

| Precursor | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 4-nitro-2,3,5-trimethylpyridine-N-oxide | Raney nickel | Ethanol | Reflux | ~50-60% |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer :

- 1H/13C NMR : Assign methyl group resonances (δ 1.8–2.5 ppm for CH3) and pyridine ring protons (δ 6.5–8.0 ppm).

- X-ray crystallography : Resolves hydrogen-bonding networks in crystal structures. For example, intermolecular N–H···O and O–H···N interactions form 3D networks, influencing solubility and stability .

- IR spectroscopy : Identifies N–H stretching (~3300 cm⁻¹) and aromatic C–C/C–N vibrations (~1600 cm⁻¹).

Q. How does steric hindrance from methyl groups affect the reactivity of this compound in substitution reactions?

- Answer : The three methyl groups create steric bulk, reducing accessibility to the amine group. This hinders nucleophilic substitution at the 2-position. To overcome this, use bulky electrophiles (e.g., tert-butyl halides) or high-temperature conditions (e.g., 80–100°C in DMF) to enhance reaction rates .

Advanced Research Questions

Q. How can computational modeling predict the crystal packing and supramolecular interactions of this compound?

- Answer : Density Functional Theory (DFT) calculations and Hirshfeld surface analysis can model hydrogen-bonding patterns and π-π stacking. For instance, studies on analogous trimethylpyridines show that methyl groups direct crystal packing via van der Waals interactions, while amine groups participate in N–H···O bonding with solvent molecules .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorine or aryl groups) and correlate with bioactivity. For example, fluorinated pyridines (e.g., 3,5-difluoro-4-methyl analogs) show enhanced antimicrobial activity due to increased lipophilicity .

- Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial studies) to eliminate variability in reported IC50 values .

Q. What role does this compound play in coordination chemistry, and how do its steric properties influence metal-ligand complexes?

- Answer : The amine group acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺). Steric hindrance from methyl groups limits coordination geometries, favoring monodentate binding over chelation. Comparative studies with less-hindered analogs (e.g., 4-aminopyridine) show reduced stability constants (log K) for trimethyl derivatives .

Q. How can substituent effects on the pyridine ring be analyzed to optimize catalytic applications of this compound?

- Answer :

- Electron-Donating Groups (EDGs) : Methyl groups increase electron density at the amine, enhancing nucleophilicity in Pd-catalyzed cross-coupling reactions.

- Steric Maps : Use computational tools (e.g., Molecular Electrostatic Potential maps) to visualize steric hotspots and design ligands for asymmetric catalysis .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., variable reaction yields), validate protocols using control experiments (e.g., kinetic studies under inert atmospheres) .

- Advanced Characterization : Pair X-ray crystallography with Dynamic Nuclear Polarization (DNP) NMR to resolve amorphous vs. crystalline phase discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.